

Spectroscopic Profile of 5-Chloro-2-fluoropyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-fluoropyridine** (CAS No. 1480-65-5), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Chloro-2-fluoropyridine**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **5-Chloro-2-fluoropyridine**. The chemical shifts are influenced by the electronegativity of the fluorine and chlorine atoms and their positions on the pyridine ring.

Table 1: ¹H NMR Data for **5-Chloro-2-fluoropyridine**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~7.00	dd	$J(\text{H3-H4}) \approx 8.5$, $J(\text{H3-F}) \approx 3.0$
H-4	~7.85	ddd	$J(\text{H4-H3}) \approx 8.5$, $J(\text{H4-H6}) \approx 2.5$, $J(\text{H4-F}) \approx 7.5$
H-6	~8.20	d	$J(\text{H6-H4}) \approx 2.5$

Note: Predicted data based on typical values for similar structures. The solvent is typically CDCl_3 .

Table 2: ^{13}C NMR Data for **5-Chloro-2-fluoropyridine**

Carbon	Chemical Shift (δ) ppm	C-F Coupling (J) Hz
C-2	~162.5	$^1J(\text{C-F}) \approx 240$
C-3	~110.0	$^2J(\text{C-F}) \approx 38$
C-4	~142.0	$^3J(\text{C-F}) \approx 8$
C-5	~130.0	$^4J(\text{C-F}) \approx 5$
C-6	~147.0	$^3J(\text{C-F}) \approx 15$

Note: Predicted data. The solvent is typically CDCl_3 .

Table 3: ^{19}F NMR Data for **5-Chloro-2-fluoropyridine**

Nucleus	Chemical Shift (δ) ppm
F-2	~ -70.0

Note: Predicted data relative to CFCl_3 . The solvent is typically CDCl_3 .

Infrared (IR) Spectroscopy

The FT-IR spectrum of **5-Chloro-2-fluoropyridine** is characterized by absorption bands corresponding to the vibrations of its aromatic ring and carbon-halogen bonds.

Table 4: Key FT-IR Absorption Bands for **5-Chloro-2-fluoropyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100-3000	C-H stretch (aromatic)	Medium-Weak
~1600-1580	C=C stretch (aromatic ring)	Strong
~1470-1430	C=C stretch (aromatic ring)	Strong
~1250-1200	C-F stretch	Strong
~850-800	C-Cl stretch	Strong
~800-700	C-H bend (out-of-plane)	Strong

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry of **5-Chloro-2-fluoropyridine** provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The presence of chlorine results in a characteristic M+2 isotopic peak.

Table 5: Predicted Mass Spectrometry Data for **5-Chloro-2-fluoropyridine**

m/z	Ion	Notes
131/133	[M] ⁺	Molecular ion peak with characteristic ~3:1 ratio for ³⁵ Cl/ ³⁷ Cl.
102	[M-CHO] ⁺ or [M-N] ⁺	Loss of a neutral fragment.
96	[M-Cl] ⁺	Loss of the chlorine atom.

Note: Predicted fragmentation pattern under electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **5-Chloro-2-fluoropyridine** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the vial until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: -2 to 10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
- Spectral Width: 0 to 180 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1-2 s.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl_3 solvent peak at 77.16 ppm.

 ^{19}F NMR Acquisition:

- Spectrometer: 376 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -50 to -90 ppm.
- Number of Scans: 64-128.
- Relaxation Delay: 1.0 s.
- Processing: Apply a Fourier transform. Phase and baseline correct the spectrum. Reference externally to CFCl_3 at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

- Ensure the ATR crystal or salt plates (KBr or NaCl) are clean by wiping with a solvent such as isopropanol and allowing them to dry completely.

- Place one drop of neat liquid **5-Chloro-2-fluoropyridine** directly onto the ATR crystal or one of the salt plates.
- If using salt plates, place the second plate on top and gently rotate to create a thin, uniform film.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared Spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to the sample scan.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **5-Chloro-2-fluoropyridine** in a volatile solvent such as dichloromethane or ethyl acetate.
- Further dilute the stock solution to a final concentration of 10-100 $\mu\text{g/mL}$ for injection.

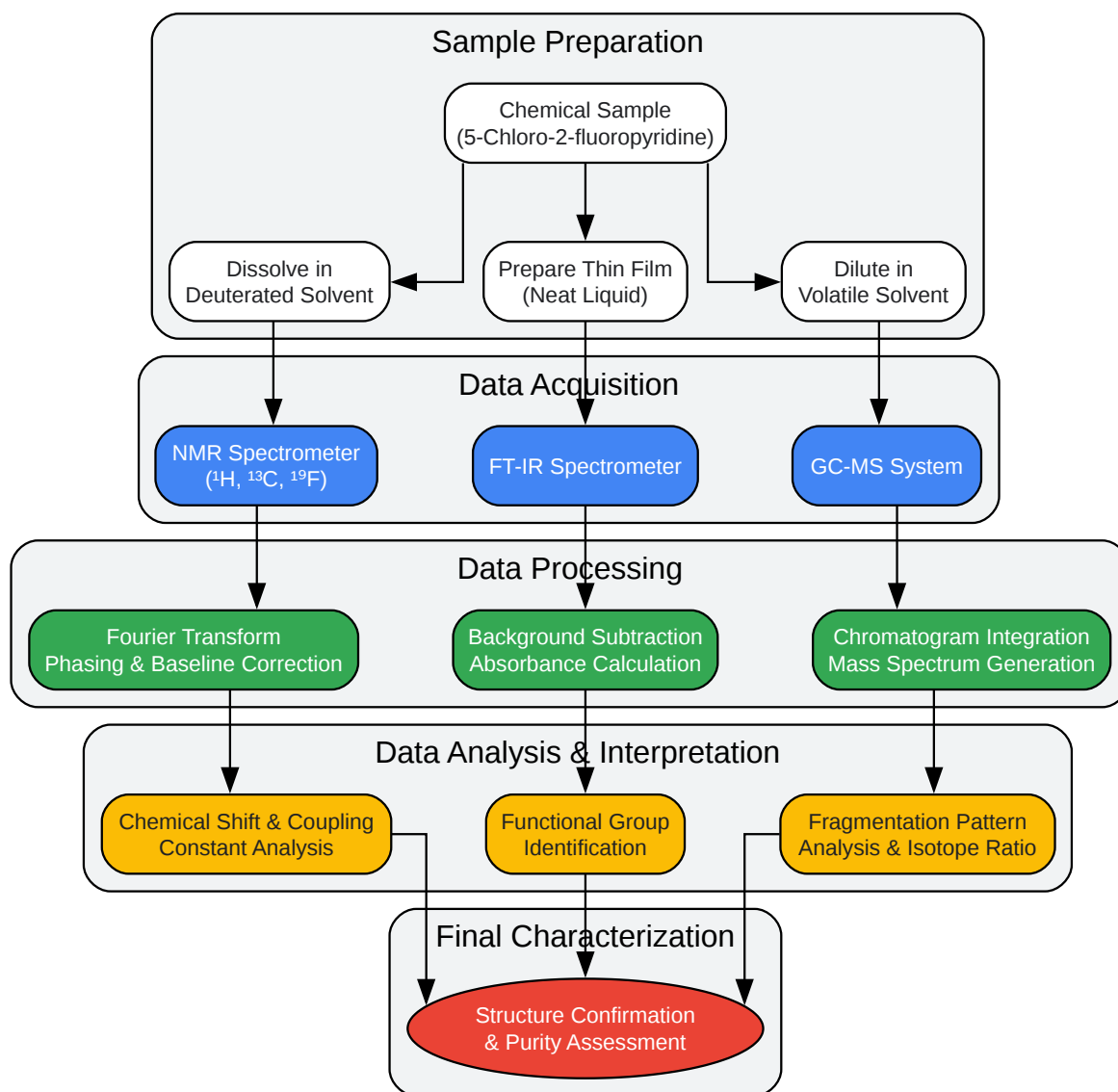
Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- Injection: 1 μ L injection volume with a split ratio of 50:1.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **5-Chloro-2-fluoropyridine**.



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Spectroscopic Analysis Workflow

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